Pancreatic Lipase Inhibition: Melilotigenin B vs. Orlistat (Clinical Reference Standard)
Melilotigenin B demonstrated moderate pancreatic lipase inhibition with an IC50 of 15.6 μg/mL. This activity, while less potent than the clinical reference standard orlistat (reported IC50 values ranging from 0.40 to 69.9 μg/mL depending on assay conditions [1][2]), positions Melilotigenin B as a tractable natural product scaffold for lipase inhibition research [3].
| Evidence Dimension | Pancreatic lipase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 15.6 μg/mL |
| Comparator Or Baseline | Orlistat (positive control) IC50 = 0.40 μg/mL to 69.9 μg/mL |
| Quantified Difference | Melilotigenin B is approximately 39-fold less potent than the most potent reported orlistat value (0.40 μg/mL) but comparable to some reported orlistat IC50 values (e.g., 27.6 μg/mL [2]) |
| Conditions | In vitro enzyme inhibition assay using porcine pancreatic lipase; experimental details in cited study [3] |
Why This Matters
This data provides a quantitative benchmark for researchers screening natural product libraries for pancreatic lipase inhibitors, enabling direct comparison of Melilotigenin B's potency against a clinically validated target and standard.
- [1] PMC Table 3. (n.d.). IC50 values for α-glucosidase and pancreatic lipase enzymes. National Library of Medicine. View Source
- [2] KCI Korean Journal Database. (2025). Inhibitory Effect of Thujae orientalis Semen Extract on Pancreatic Lipase Activity. View Source
- [3] Chen, Y., et al. (2021). New azaphthalide and phthalide derivatives from the marine coral-derived fungus Aspergillus sp. SCSIO41405. Phytochemistry Letters, 43, 94–97. View Source
